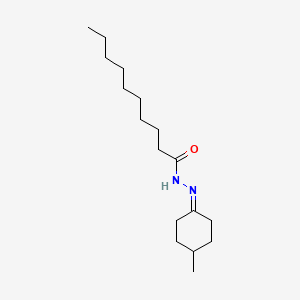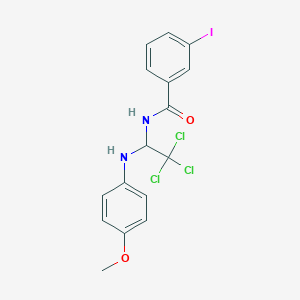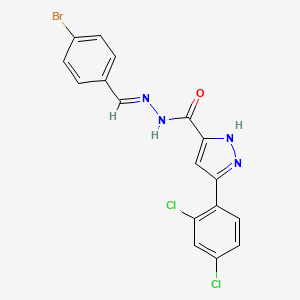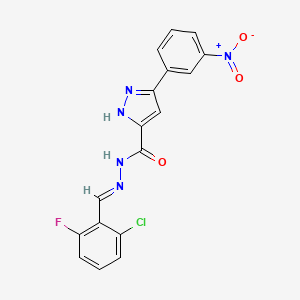
N'-(4-Methylcyclohexylidene)decanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(4-Methylcyclohexylidene)decanohydrazide is a chemical compound with the molecular formula C17H32N2O and a molecular weight of 280.457 g/mol . It is a hydrazide derivative, characterized by the presence of a hydrazone functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Methylcyclohexylidene)decanohydrazide typically involves the reaction of 4-methylcyclohexanone with decanohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-(4-Methylcyclohexylidene)decanohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(4-Methylcyclohexylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or hydrazides.
Wissenschaftliche Forschungsanwendungen
N’-(4-Methylcyclohexylidene)decanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(4-Methylcyclohexylidene)decanohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(4-Methylbenzylidene)decanohydrazide
- N’-(4-Hydroxybenzylidene)decanohydrazide
- N’-(4-Ethoxybenzylidene)decanohydrazide
- N’-(4-Chlorobenzylidene)decanohydrazide
Uniqueness
N’-(4-Methylcyclohexylidene)decanohydrazide is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
302909-86-0 |
|---|---|
Molekularformel |
C17H32N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
N-[(4-methylcyclohexylidene)amino]decanamide |
InChI |
InChI=1S/C17H32N2O/c1-3-4-5-6-7-8-9-10-17(20)19-18-16-13-11-15(2)12-14-16/h15H,3-14H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MSCXNBMAKYFQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)NN=C1CCC(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide](/img/structure/B11970848.png)

![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970861.png)
![N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]furan-2-carboxamide](/img/structure/B11970872.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970874.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)
![6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline](/img/structure/B11970887.png)
![2-allyl-6-((E)-{[3-(2-bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11970893.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970901.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11970902.png)

![7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
